

# A Comparative Spectroscopic Guide to 3-Bromoquinoline-8-carboxylic Acid and Its Isomers

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## Compound of Interest

**Compound Name:** 3-Bromoquinoline-8-carboxylic acid

**Cat. No.:** B581624

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This guide provides a detailed comparative analysis of the spectroscopic properties of **3-Bromoquinoline-8-carboxylic acid** and its positional isomers. Understanding the distinct spectral characteristics of these closely related molecules is crucial for their unambiguous identification, characterization, and application in medicinal chemistry and materials science. This document summarizes available quantitative data, outlines detailed experimental protocols, and presents visual workflows to aid in structural elucidation.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Bromoquinoline-8-carboxylic acid** and a selection of its isomers. Due to the limited availability of consolidated public data, some fields may be noted as "Data not available." This highlights areas for future experimental investigation.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\delta$ , ppm)

Compound	H-2	H-4	H-5	H-6	H-7	Other Aromatic H	-COOH
3-Bromoquinoline-8-carboxylic acid	~9.1	~8.5	~8.2	~7.7	~7.9	H-7: ~7.9	~13-14
5-Bromoquinoline-8-carboxylic acid	Data not available	Data not available	-	Data not available	Data not available	Data not available	Data not available
6-Bromoquinoline-8-carboxylic acid	Data not available	Data not available	Data not available	-	Data not available	Data not available	Data not available
7-Bromoquinoline-8-carboxylic acid	Data not available	Data not available	Data not available	Data not available	-	Data not available	Data not available
8-Bromoquinoline-3-carboxylic acid	Data not available						

Note: The chemical shifts for **3-Bromoquinoline-8-carboxylic acid** are estimated based on typical spectra of quinoline derivatives and available data[1]. The carboxylic acid proton is expected to be a broad singlet and its chemical shift is highly dependent on solvent and concentration[2][3].

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data ( $\delta$ , ppm)

Compound	C=O	C-Br	Quaternary Carbons	Aromatic CH
3-Bromoquinoline-8-carboxylic acid	~165-170	~115-120	Data not available	Data not available
5-Bromoquinoline-8-carboxylic acid	Data not available	Data not available	Data not available	Data not available
6-Bromoquinoline-8-carboxylic acid	Data not available	Data not available	Data not available	Data not available
7-Bromoquinoline-8-carboxylic acid	Data not available	Data not available	Data not available	Data not available
8-Bromoquinoline-3-carboxylic acid	Data not available	Data not available	Data not available	Data not available

Note: The chemical shift for the carbonyl carbon in aromatic carboxylic acids typically appears in the 165-180 ppm range[2]. The carbon attached to bromine will also have a characteristic chemical shift.

Table 3: Infrared (IR) Spectroscopy Data ( $\text{cm}^{-1}$ )

Compound	$\nu(\text{O-H})$	$\nu(\text{C=O})$	$\nu(\text{C=C}), \nu(\text{C=N})$	$\nu(\text{C-Br})$
3-Bromoquinoline-8-carboxylic acid	2500-3300 (broad)	~1700-1730	~1600-1450	~600-500
5-Bromoquinoline-8-carboxylic acid	2500-3300 (broad)	~1700-1730	~1600-1450	~600-500
6-Bromoquinoline-8-carboxylic acid	2500-3300 (broad)	~1700-1730	~1600-1450	~600-500
7-Bromoquinoline-8-carboxylic acid	2500-3300 (broad)	~1700-1730	~1600-1450	~600-500
8-Bromoquinoline-3-carboxylic acid	2500-3300 (broad)	~1700-1730	~1600-1450	~600-500

Note: The characteristic broad O-H stretch of the carboxylic acid dimer is a key feature[2]. The C=O stretching frequency can be influenced by the position of the bromine atom and intermolecular hydrogen bonding.

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Ion [M] <sup>+</sup>	[M+2] <sup>+</sup>	Key Fragment Ions
3-Bromoquinoline-8-carboxylic acid	251/253	Present	[M-H <sub>2</sub> O] <sup>+</sup> , [M-COOH] <sup>+</sup> , [M-Br] <sup>+</sup>
5-Bromoquinoline-8-carboxylic acid	251/253	Present	[M-H <sub>2</sub> O] <sup>+</sup> , [M-COOH] <sup>+</sup> , [M-Br] <sup>+</sup>
6-Bromoquinoline-8-carboxylic acid	251/253	Present	[M-H <sub>2</sub> O] <sup>+</sup> , [M-COOH] <sup>+</sup> , [M-Br] <sup>+</sup>
7-Bromoquinoline-8-carboxylic acid	251/253	Present	[M-H <sub>2</sub> O] <sup>+</sup> , [M-COOH] <sup>+</sup> , [M-Br] <sup>+</sup>
8-Bromoquinoline-3-carboxylic acid	251/253	Present	[M-H <sub>2</sub> O] <sup>+</sup> , [M-COOH] <sup>+</sup> , [M-Br] <sup>+</sup>

Note: The presence of bromine results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units[4]. Fragmentation patterns can provide information about the substitution pattern[5][6].

Table 5: UV-Visible (UV-Vis) Spectroscopy Data ( $\lambda_{\text{max}}$ , nm)

Compound	Solvent	$\lambda_{\text{max}} 1$	$\lambda_{\text{max}} 2$	$\lambda_{\text{max}} 3$
3-Bromoquinoline-8-carboxylic acid	Methanol	Data not available	Data not available	Data not available
Quinoline (for reference)	n-Hexane	~312	-	-
Quinoline (for reference)	Methanol	~313	-	-

Note: The UV-Vis spectra of quinoline derivatives are characterized by multiple absorption bands corresponding to  $\pi$ - $\pi$  transitions. The position and intensity of these bands are sensitive to substitution and the solvent used[7][8]. Specific data for the bromoquinoline carboxylic acid isomers is not readily available.\*

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh 5-10 mg of the solid bromoquinoline carboxylic acid derivative for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR.
  - Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>). The choice of solvent is critical as the carboxylic acid proton is exchangeable.
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters ( $^1\text{H}$  NMR):
  - Spectrometer: 400 MHz or higher for better resolution.
  - Pulse Program: Standard single-pulse experiment.
  - Number of Scans: 16-64 scans, depending on the sample concentration.
  - Spectral Width: A range of 0 to 15 ppm is generally adequate.
  - Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Pulse Program: Standard proton-decoupled pulse experiment.
  - Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of  $^{13}\text{C}$ .
  - Spectral Width: A range of 0 to 200 ppm.
  - Relaxation Delay: A delay of 2-5 seconds.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[9][10]
  - Ensure a homogenous mixture is formed.
  - Place the mixture into a pellet die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[9]
- Data Acquisition:
  - Record a background spectrum of the empty spectrometer.
  - Place the KBr pellet in the sample holder.
  - Acquire the sample spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Introduction:
  - Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization (Electron Ionization - EI):
  - For volatile compounds, EI is a common method. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11]
- Mass Analysis:
  - The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:

- A detector records the abundance of each ion, generating a mass spectrum.

## UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation:

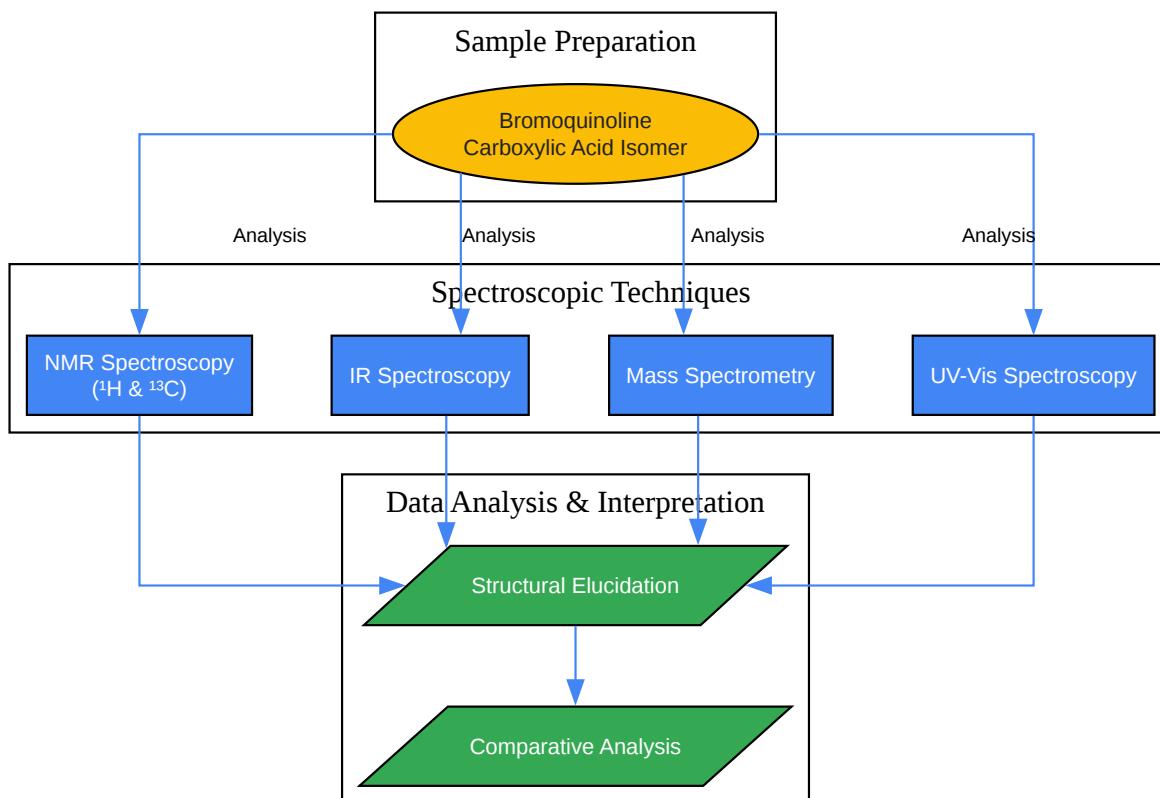
- Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
- Prepare a dilute solution (typically in the range of  $10^{-5}$  to  $10^{-4}$  M) from the stock solution to ensure the absorbance is within the linear range of the instrument (ideally between 0.1 and 1.0).

- Data Acquisition:

- Use a dual-beam UV-Vis spectrophotometer.
- Fill one cuvette with the pure solvent to be used as a reference.
- Fill a second cuvette with the sample solution.
- Record the spectrum over a desired wavelength range (e.g., 200-400 nm for quinoline derivatives).

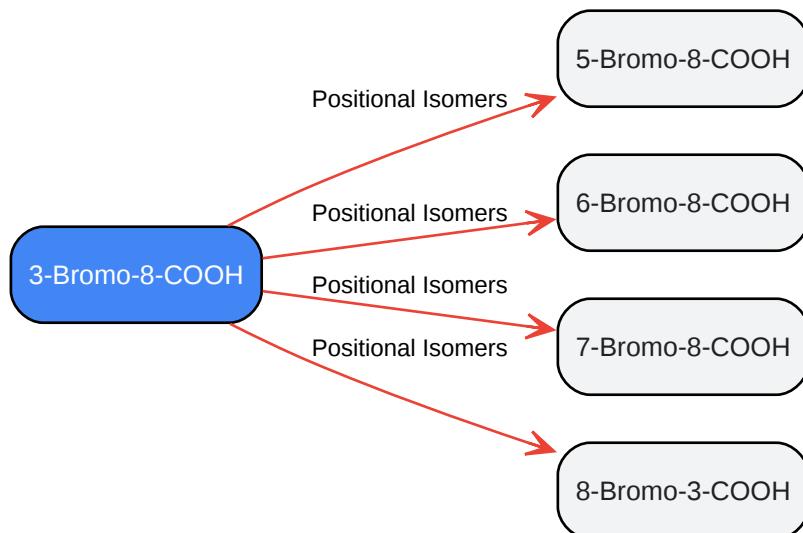
## Visualizing Spectroscopic Analysis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis process and the relationship between the different isomers.



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Caption: A logical workflow for the spectroscopic analysis of bromoquinoline carboxylic acid isomers.

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Caption: Relationship between **3-Bromoquinoline-8-carboxylic acid** and its positional isomers.

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